4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol is a chemical compound with the molecular formula C17H20BrNO3 It is known for its unique structure, which includes a bromine atom, a methoxy group, and a hydroxyphenethylamino group
Preparation Methods
The synthesis of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a methoxyphenol derivative, followed by the introduction of the hydroxyphenethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The bromine atom and methoxy group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol can be compared with similar compounds such as:
4-Bromo-2-methoxyphenol: Lacks the hydroxyphenethylamino group, resulting in different reactivity and applications.
5-((4-Hydroxyphenethylamino)methyl)-2-methoxyphenol:
4-Bromo-5-((4-hydroxyphenethylamino)methyl)phenol: Lacks the methoxy group, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-21-16-9-14(17)12(8-15(16)20)10-18-7-6-11-2-4-13(19)5-3-11/h2-5,8-9,18-20H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKJIRYXUAQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CNCCC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429441 |
Source
|
Record name | 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179107-93-8 |
Source
|
Record name | 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.